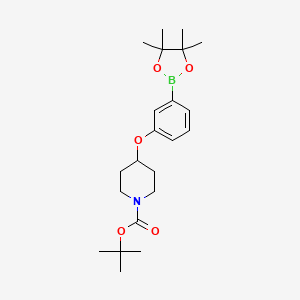
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H34BNO5 and its molecular weight is 403.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these factors is crucial for optimizing the compound’s performance and stability.
Biochemical Analysis
Cellular Effects
The cellular effects of “3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester” are not well studied. Boronic acids and their esters have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
It’s known that boronic acids and their esters can interact with biomolecules in a variety of ways, including binding interactions, enzyme inhibition or activation, and changes in gene expression
Biological Activity
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate (CAS No. 1048970-17-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula: C16H30BNO4
- Molecular Weight: 311.22 g/mol
- Melting Point: 60°C to 65°C
- Purity: ≥ 96%
The compound's biological activity is largely attributed to its interaction with specific cellular pathways. Research indicates that it may act as a modulator of kinase activity and influence apoptotic pathways. The presence of the dioxaborolane moiety suggests potential interactions with boron-based biological systems, which are known for their roles in cellular signaling and metabolism.
Biological Activity Overview
The biological activities of this compound include:
-
Antitumor Activity:
- Studies have shown that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- A recent study demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .
- Kinase Inhibition:
- Neuroprotective Effects:
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the antitumor effects on HeLa cells | The compound induced apoptosis in a dose-dependent manner |
| Study 2 | Examined kinase inhibition in HT-29 cells | Demonstrated significant inhibition of RIP3 phosphorylation |
| Study 3 | Assessed neuroprotective effects in neuronal cultures | Showed reduced oxidative stress and improved cell viability |
Antitumor Activity
A study published in Nature highlighted the antitumor potential of related compounds by demonstrating their ability to inhibit cell growth in various cancer models. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Kinase Inhibition
Research focusing on RIP3 kinase inhibitors revealed that compounds similar to this compound effectively blocked RIP3-mediated necroptosis in both human and mouse cell lines . This inhibition was associated with decreased phosphorylation levels of MLKL (Mixed Lineage Kinase Domain-Like Protein), a key player in necroptotic signaling.
Neuroprotective Effects
In a study examining neuroprotection against oxidative stress, the compound was shown to enhance neuronal survival rates significantly. The protective effect was attributed to its ability to scavenge reactive oxygen species and modulate mitochondrial function .
Properties
IUPAC Name |
tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24-13-11-17(12-14-24)26-18-10-8-9-16(15-18)23-28-21(4,5)22(6,7)29-23/h8-10,15,17H,11-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZJNWAOXERIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















